(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol

Description

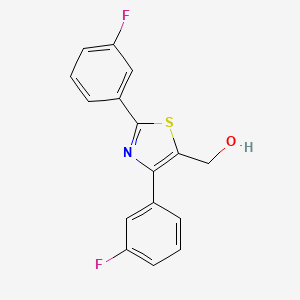

(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol is a thiazole-based compound featuring two 3-fluorophenyl substituents at the 2- and 4-positions of the thiazole ring and a hydroxymethyl (-CH₂OH) group at position 3.

Properties

Molecular Formula |

C16H11F2NOS |

|---|---|

Molecular Weight |

303.3 g/mol |

IUPAC Name |

[2,4-bis(3-fluorophenyl)-1,3-thiazol-5-yl]methanol |

InChI |

InChI=1S/C16H11F2NOS/c17-12-5-1-3-10(7-12)15-14(9-20)21-16(19-15)11-4-2-6-13(18)8-11/h1-8,20H,9H2 |

InChI Key |

SARGHBQNGSCTNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(SC(=N2)C3=CC(=CC=C3)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the reduction of the thiazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to the corresponding thiazole alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: (2,4-Bis(3-fluorophenyl)thiazol-5-yl)carboxylic acid.

Reduction: this compound.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential anti-inflammatory and analgesic activities.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol is not fully understood. thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by modulating biochemical pathways and inhibiting specific enzymes involved in inflammation and pain .

Comparison with Similar Compounds

Bis(thiazol-5-yl)phenylmethane Derivatives

Key Analogs :

- Compound 23a: p-Tolyl-based bis(thiazol-5-yl)phenylmethane with nitro (-NO₂) and dimethylamino (-N(CH₃)₂) substituents.

- Compound 28b: Naphthalene-based bis(thiazol-5-yl)phenylmethane with fluorine (-F) and nitro (-NO₂) substituents .

Fluorinated Diarylpentanoids

Key Analog : MS40E (1,5-bis(3-fluorophenyl)-1,4-pentadiene-3-one) demonstrated anticancer activity against colorectal and cervical cancer cells .

Structural Differences :

Bioactivity Implications :

Fluorophenyl groups in both compounds likely contribute to membrane permeability and resistance to metabolic degradation. However, the thiazole moiety in the target compound may confer distinct electronic properties, favoring interactions with bacterial over mammalian targets.

Triazole-Thiol Derivatives with Fluorophenyl Groups

Key Analogs :

- S-Alkyl 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiols .

- 4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 721415-98-1) .

Activity and Mechanism: These triazole derivatives primarily target fungal or bacterial enzymes.

Comparison :

The target compound’s hydroxymethyl group (-CH₂OH) may engage in hydrogen bonding with MurC ligase, unlike the thiol group in triazoles, which relies on nucleophilic reactivity. This difference could reduce off-target effects.

Imidazothiazole Methanol Derivatives

Key Analogs :

- [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol (CAS 439095-24-6) .

- (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol (CAS 76919-41-0) .

Structural and Functional Insights: These compounds feature fused imidazothiazole rings with methanol substituents. While their biological targets are unspecified, imidazothiazoles are known for antiviral and antitumor activities.

Comparison :

The target compound’s simpler thiazole core may offer synthetic accessibility and tunability compared to the imidazothiazole system. The absence of a fused ring system could reduce molecular weight, improving pharmacokinetic properties.

Physicochemical and Pharmacokinetic Considerations

Serum Stability and Protein Binding

Cytotoxicity Profiles

- Bis(thiazol-5-yl)phenylmethane derivatives (e.g., 23a, 28b) showed low cytotoxicity in A549 and THP-1 cells . The target compound’s structural similarity suggests a favorable safety profile, though empirical validation is needed.

Biological Activity

(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and fluorinated phenyl groups, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C15H12F2N2OS, with a molecular weight of 306.33 g/mol. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H12F2N2OS |

| Molecular Weight | 306.33 g/mol |

| IUPAC Name | This compound |

| Structure | Structure |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Various studies have highlighted the compound's potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains.

- Enzyme Inhibition : It may interact with specific enzymes, influencing metabolic pathways.

Anticancer Activity

A series of in vitro studies have assessed the anticancer properties of this compound against different cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating its effects on breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 10 µM).

These findings suggest that this compound may be a promising candidate for further development in cancer therapy.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. Results indicate that it possesses moderate antibacterial properties.

Antimicrobial Activity Data

In vitro testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively.

This antimicrobial profile suggests potential applications in treating infections caused by resistant strains.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It may act on specific cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.